Lipophilicity Advantage vs. 4-Methylcyclohexyl-Pyridinylmethyl Amine Regioisomer
The computed partition coefficient (XLogP3) of N-(cyclohexylmethyl)-4-methylpyridin-3-amine is 3.6, which is 1.1 log units higher than the regioisomeric comparator 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine (XLogP3 = 2.5), as reported in PubChem computed properties [1][2]. This difference arises from the attachment point inversion: the target compound bears the cyclohexylmethyl group on the pyridin-3-amine nitrogen (amine connected to pyridine), whereas the comparator bears the 4-methylcyclohexyl group on the pyridin-3-ylmethyl nitrogen (amine connected to methylene bridge).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine (CID 1085023): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +1.1 (44% increase in computed logP) |
| Conditions | PubChem XLogP3 3.0 computational prediction (PubChem release 2019.06.18) |
Why This Matters
A ΔlogP of +1.1 translates to approximately 12.6-fold higher calculated partition into octanol, directly impacting passive membrane permeability and DMPK optimization strategies for CNS-penetrant vs. peripherally restricted programs.
- [1] PubChem Compound Summary for CID 63329750, N-(cyclohexylmethyl)-4-methylpyridin-3-amine, Computed Properties: XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/63329750 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 1085023, (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, Computed Properties: XLogP3 = 2.5. https://pubchem.ncbi.nlm.nih.gov/compound/1085023 (accessed May 2026). View Source
